
7-Bromo-3-methylquinoxalin-2(1H)-one
Descripción general
Descripción
7-Bromo-3-methylquinoxalin-2(1H)-one: is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring The presence of a bromine atom at the 7th position and a methyl group at the 3rd position makes this compound unique
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromo-3-methylquinoxalin-2(1H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoxaline derivatives, which have applications in material science and catalysis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one typically involves the bromination of 3-methylquinoxalin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Bromo-3-methylquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides or other oxidized derivatives.
Reduction: Aminoquinoxalines or other reduced forms.
Substitution: Substituted quinoxalines with various functional groups.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparación Con Compuestos Similares
3-Methylquinoxalin-2(1H)-one: Lacks the bromine atom at the 7th position, making it less reactive in certain chemical reactions.
7-Chloro-3-methylquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Bromoquinoxalin-2(1H)-one: Lacks the methyl group at the 3rd position, affecting its chemical behavior and applications.
Uniqueness: The presence of both the bromine atom at the 7th position and the methyl group at the 3rd position makes 7-Bromo-3-methylquinoxalin-2(1H)-one unique. These substituents influence its reactivity, making it a valuable compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
7-bromo-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISGWQFJNEDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


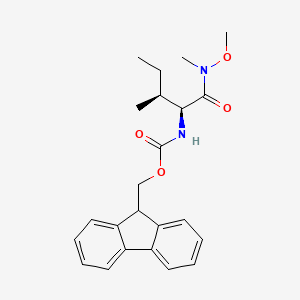

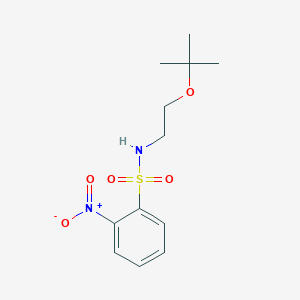
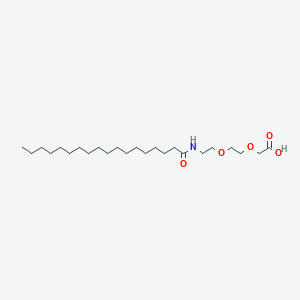
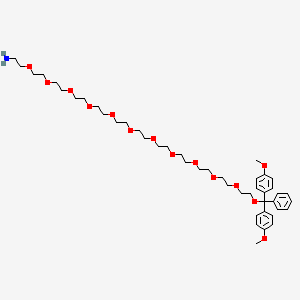
![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)


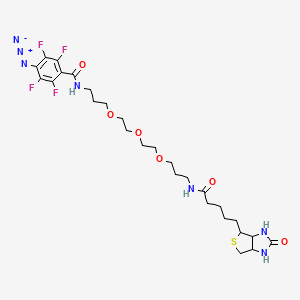

![Maleimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)


